molecular formula C17H9FN4S3 B2698794 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-91-2

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

Cat. No. B2698794
CAS RN: 862974-91-2
M. Wt: 384.47
InChI Key: GTBVQYDNHPPNDY-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine” is a complex organic compound that contains multiple benzothiazole rings . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . In one study, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole (A) with carboxylic acids (B 1-18) under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity and broad spectrum of biological activity . They have been studied extensively for their potential as anticancer agents .

Scientific Research Applications

Mechanism of Action

Benzothiazole derivatives have been found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments . They have also been found to induce apoptosis in cancer cells .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . In this review paper, recent advances in the synthesis of benzothiazole compounds related to green chemistry were provided, and the future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN4S3/c18-9-4-3-7-13-14(9)21-17(25-13)22-16-20-11(8-23-16)15-19-10-5-1-2-6-12(10)24-15/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBVQYDNHPPNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

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